3-Methyl-1,2-oxathiolane 2,2-dioxide
Overview
Description
3-Methyl-1,2-oxathiolane 2,2-dioxide is an organic compound with the molecular formula C4H8O3S. It is also known as 2,4-butanesultone. This compound is characterized by a five-membered ring containing sulfur and oxygen atoms, making it a member of the oxathiolane family. It is commonly used in various chemical reactions and industrial applications due to its unique structural properties .
Mechanism of Action
2,4-Butanesultone, also known as 3-methyloxathiolane 2,2-dioxide or 3-Methyl-1,2-oxathiolane 2,2-dioxide, is a chemical compound with the molecular formula C4H8O3S . This article will discuss its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
It has been noted that the compound operates by inhibiting specific enzymes and activating particular receptors .
Mode of Action
2,4-Butanesultone interacts with its targets by inhibiting specific enzymes and activating particular receptors . It also stimulates the PPARγ receptor, which plays a role in regulating glucose metabolism .
Biochemical Pathways
It is known that the compound influences glucose metabolism through its stimulation of the pparγ receptor .
Pharmacokinetics
It is known that the compound is soluble in dmso and slightly soluble in methanol , which may influence its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,4-Butanesultone. For instance, the compound decomposes in water , and its solubility in different solvents can affect its bioavailability . Furthermore, it should be stored in a well-ventilated place and kept cool .
Biochemical Analysis
Biochemical Properties
2,4-Butanesultone operates by inhibiting specific enzymes, activating particular receptors, and influencing particular cellular processes . It stimulates the PPARγ receptor, which plays a crucial role in regulating glucose metabolism
Cellular Effects
2,4-Butanesultone has been observed to influence various types of cells and cellular processes . It affects the release of pro-inflammatory cytokines, including tumor necrosis factor alpha (TNF-α)
Molecular Mechanism
The molecular mechanism of 2,4-Butanesultone involves its interactions at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1,2-oxathiolane 2,2-dioxide typically involves the cyclization of 3-methyl-1,2-oxathiolane with sulfur dioxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
3-Methyl-1,2-oxathiolane+Sulfur Dioxide→3-Methyl-1,2-oxathiolane 2,2-dioxide
The reaction conditions often include the use of an inert atmosphere and temperatures ranging from 2°C to 8°C .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, with the product being purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-1,2-oxathiolane 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form thiols or sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Thiols or sulfides.
Substitution: Various substituted oxathiolanes depending on the nucleophile used.
Scientific Research Applications
3-Methyl-1,2-oxathiolane 2,2-dioxide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of surfactants, detergents, and other industrial chemicals.
Comparison with Similar Compounds
1,2-Oxathiolane 2,2-dioxide: Similar structure but lacks the methyl group at the 3-position.
1,3,2-Dioxathiolane 2,2-dioxide: Contains an additional oxygen atom in the ring.
2,4-Butanesultone: Another name for 3-Methyl-1,2-oxathiolane 2,2-dioxide.
Uniqueness: this compound is unique due to the presence of the methyl group at the 3-position, which can influence its reactivity and interactions with other molecules. This structural feature can make it more selective in certain reactions compared to its analogs .
Properties
IUPAC Name |
3-methyloxathiolane 2,2-dioxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3S/c1-4-2-3-7-8(4,5)6/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWEYDBUEGDKEHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCOS1(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00883653 | |
Record name | 1,2-Oxathiolane, 3-methyl-, 2,2-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00883653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1121-03-5 | |
Record name | 2,4-Butanesultone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1121-03-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Oxathiolane, 3-methyl-, 2,2-dioxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121035 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Oxathiolane, 3-methyl-, 2,2-dioxide | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2-Oxathiolane, 3-methyl-, 2,2-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00883653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-1,2-oxathiolane 2,2-dioxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.024 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.